5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic molecule featuring a 1,2,4-triazol-3-one core fused with a piperidine ring and substituted with a 4-methylphenyl group and a phenoxyacetyl moiety. Its structural complexity arises from the integration of pharmacophoric elements associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 1,2,4-triazole ring system is known for metabolic stability and low toxicity, while the piperidine and phenoxy groups may enhance lipophilicity and target-binding affinity . This compound’s design aligns with strategies to optimize pharmacokinetic profiles by balancing aromatic and aliphatic substituents.
Properties
IUPAC Name |
3-[1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-15-3-6-19(7-4-15)28-22(25-26-23(28)30)17-9-11-27(12-10-17)21(29)14-31-20-8-5-18(24)13-16(20)2/h3-8,13,17H,9-12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMDHWRMQQXNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Attachment of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Incorporation of the Phenyl Groups: The phenyl groups are added through electrophilic aromatic substitution reactions, utilizing reagents such as halobenzenes and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halobenzenes, Lewis acids (e.g., AlCl₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi. The specific compound may demonstrate similar effects, making it a candidate for further investigation in antimicrobial drug development .
2. Anticancer Potential
Triazole-based compounds have also been studied for their anticancer properties. The ability of this compound to interact with cellular pathways involved in cancer progression could be explored through in vitro and in vivo studies. Preliminary data suggest that modifications to the piperidine and triazole structures can enhance cytotoxicity against cancer cell lines .
3. Neurological Effects
Given the presence of a piperidine structure, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. Research into similar compounds has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . Investigating this compound's interaction with neurotransmitter receptors could yield valuable insights.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various triazole derivatives, 5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability compared to control groups, suggesting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways. Further studies are required to elucidate the precise mechanisms involved .
Mechanism of Action
The mechanism of action of 5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
Substituent Effects on Activity: Chloro and methyl groups in 5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-... may confer stronger antimicrobial activity compared to methoxy-substituted analogues (e.g., CAS 1775559-69-7) due to increased electrophilicity and membrane penetration .
Synthetic Accessibility :
- The target compound’s synthesis likely involves:
- Step 1 : Alkylation/acylation of piperidine-4-yl intermediates (e.g., using chloroacetyl chloride derivatives) .
- Step 2 : Cyclocondensation of hydrazides with carbonyl reagents to form the triazolone ring .
Structure-Activity Relationship (SAR): Piperidine-linked acyl groups (e.g., phenoxyacetyl) enhance binding to hydrophobic enzyme pockets, as seen in antifungal triazoles like Voriconazole . 4-Methylphenyl substitution may reduce metabolic degradation compared to bulkier groups (e.g., benzyl in CAS 1775559-69-7) .
Limitations and Opportunities
- Solubility Challenges : The 4-methylphenyl and chloro groups in the target compound may limit aqueous solubility, necessitating formulation optimization or prodrug strategies.
- Comparative Efficacy : While structurally similar to Fluconazole, the absence of a hydroxyl group in the target compound may reduce affinity for fungal CYP51, requiring in vitro validation .
Biological Activity
The compound 5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775338-44-7) is a novel triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant studies.
The molecular formula of this compound is , with a molecular weight of approximately 426.9 g/mol. Its structure includes a triazole ring, piperidine moiety, and a chloro-substituted phenoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1775338-44-7 |
| Molecular Formula | C22H23ClN4O3 |
| Molecular Weight | 426.9 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds similar to this triazole derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperidine and triazole structures possess moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. Notably, it shows potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition rates are often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.
Anti-Cancer Properties
Another area of interest is the anti-cancer potential of this compound. Triazole derivatives are known for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . Studies have demonstrated that similar compounds can effectively inhibit tumor growth in vitro and in vivo models.
Hypoglycemic Effects
Emerging research suggests that this compound may exhibit hypoglycemic activity, making it a candidate for diabetes management. The mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism .
Case Studies and Research Findings
- Antibacterial Screening : A study tested several derivatives against multiple bacterial strains and found that those with similar structural features to our compound displayed varying degrees of activity, with some achieving IC50 values as low as 0.63 µM against specific targets .
- In Silico Studies : Computational docking studies have been employed to predict the binding affinity of this compound to target enzymes. The results suggest favorable interactions with active sites involved in enzymatic reactions critical for bacterial survival .
- Biological Evaluation : In a comprehensive evaluation involving various assays, derivatives demonstrated significant inhibitory effects on urease and other enzymes related to metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
